![molecular formula C14H19N3O2S B359458 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide CAS No. 890598-20-6](/img/structure/B359458.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide
Overview
Description
Pyrazole-based compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .
Molecular Structure Analysis
These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Chemical Reactions Analysis
The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds can vary. For example, N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine, a pyrazole-based compound, is a white solid with a melting point of 112–116 °C .
Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial activities . In a study, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial agents .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This indicates that these compounds could be used in the development of antimalarial drugs .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that these compounds could be used in the development of drugs targeting specific proteins .
Antibacterial Activity
Pyrazole-bearing compounds are also known for their antibacterial properties . This suggests that these compounds could be used in the development of antibacterial drugs .
Anti-inflammatory Activity
These compounds are also known for their anti-inflammatory properties . This suggests that these compounds could be used in the development of anti-inflammatory drugs .
Anticancer Activity
Pyrazole-bearing compounds are also known for their anticancer properties . This suggests that these compounds could be used in the development of anticancer drugs .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential interactions with various biological targets .
Mode of Action
It’s known that the compound contains a 3,5-dimethylpyrazole moiety , which is a common structural feature in many biologically active compounds. This moiety is known to interact with various biological targets, potentially influencing their function .
Biochemical Pathways
Compounds containing the 3,5-dimethylpyrazole moiety have been associated with various biochemical pathways .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antitumor, antidiabetic, and other effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Safety and Hazards
The safety and hazards of pyrazole-based compounds can vary depending on their specific structures. For example, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Pyrazole-based compounds have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent, as well as an agent for the formation of metal organic frameworks . Therefore, the future directions of pyrazole-based compounds could involve further developments in these areas.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYOBLOKOFDHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332990 | |
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide | |
CAS RN |
890598-20-6 | |
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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